molecular formula C22H19ClN2O4S B2892630 1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921899-31-2

1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2892630
CAS RN: 921899-31-2
M. Wt: 442.91
InChI Key: IPLKUHKLPLEICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O4S and its molecular weight is 442.91. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties

Research by Kauffman and Bajwa (1993) explored the synthesis of new compounds related to 2,5-dibenzoxazolylphenols, displaying excited state intramolecular proton-transfer fluorescence. These compounds, including derivatives of methanesulfonamide, are significant in developing scintillating detecting mediums for ionizing radiation due to their high quantum yields and specific emission peaks (Kauffman & Bajwa, 1993).

Synthesis and Structural Analysis

Upadhyaya et al. (1997) conducted a study on the synthesis and structural analysis of various compounds, including those involving methanesulfonamides. They focused on the crystal structures and chemical shifts of these compounds, which are crucial for understanding the properties and potential applications in various scientific fields (Upadhyaya et al., 1997).

Antimicrobial and Anticancer Activities

Premakumari et al. (2014) synthesized a new class of compounds linked to amido sulfonamido methane and evaluated their antimicrobial and anticancer activities. Their research highlighted the potential of these compounds, including chloro-substituted derivatives, in developing treatments for lung, colon, and prostate cancer (Premakumari et al., 2014).

Agricultural Applications

In the context of agriculture, Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, including compounds with a chlorophenyl component. This study is significant for its implications in reducing environmental and human toxicity and improving the efficacy of fungicides (Campos et al., 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-14-7-9-21-19(11-14)25(2)22(26)17-12-16(8-10-20(17)29-21)24-30(27,28)13-15-5-3-4-6-18(15)23/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLKUHKLPLEICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

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